

# Spectroscopic Profile of Dihydropyrocurzerenone: A Technical Guide

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## Compound of Interest

Compound Name: *Dihydropyrocurzerenone*

Cat. No.: B3029231

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dihydropyrocurzerenone**, a furanosesquiterpene of interest in natural product chemistry and drug discovery. The information presented herein is crucial for the identification, characterization, and further investigation of this compound. All data is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development applications.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for **Dihydropyrocurzerenone**. This structured presentation allows for straightforward comparison and reference.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl<sub>3</sub> Frequency: 25.2 MHz

Carbon No.	Chemical Shift ( $\delta$ ) ppm
1	12.1 (q)
2	21.0 (t)
3	37.7 (t)
4	197.6 (s)
5	52.8 (d)
6	39.0 (d)
7	124.9 (s)
8	140.1 (d)
9	108.5 (d)
10	154.5 (s)
11	48.6 (d)
12	21.2 (q)
13	21.2 (q)
14	9.1 (q)
15	145.8 (s)

Data sourced from Hikino et al., 1975.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

Solvent:  $\text{CCl}_4$  Frequency: 100 MHz

Proton No.	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-1	0.94	t	7.0
H-8	7.11	m	
H-9	6.00	m	
H-12	2.07	s	
H-13	2.07	s	
H-14	1.88	s	

Data sourced from Hikino et al., 1975.

## Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/z	Relative Intensity	Interpretation
232	-	[M] <sup>+</sup> (Molecular Ion)
136	-	Base Peak

Data sourced from Hikino et al., 1975.

## Infrared (IR) Spectroscopy Data

Method: Not specified (likely KBr pellet or thin film)

Wavenumber (cm <sup>-1</sup> )	Interpretation
1675	C=O Stretching
1645	C=C Stretching
1573	Aromatic C=C Stretching
1512	Aromatic C=C Stretching

Data sourced from Hikino et al., 1975.

## Experimental Protocols

The spectroscopic data presented in this guide were obtained through standard analytical techniques as detailed in the original research publication.

## NMR Spectroscopy

The <sup>1</sup>H NMR spectra were recorded on a 100 MHz spectrometer in carbon tetrachloride (CCl<sub>4</sub>) with tetramethylsilane (TMS) as an internal standard. The <sup>13</sup>C NMR spectra were obtained at 25.2 MHz in deuteriochloroform (CDCl<sub>3</sub>), also using TMS as the internal reference. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

## Mass Spectrometry

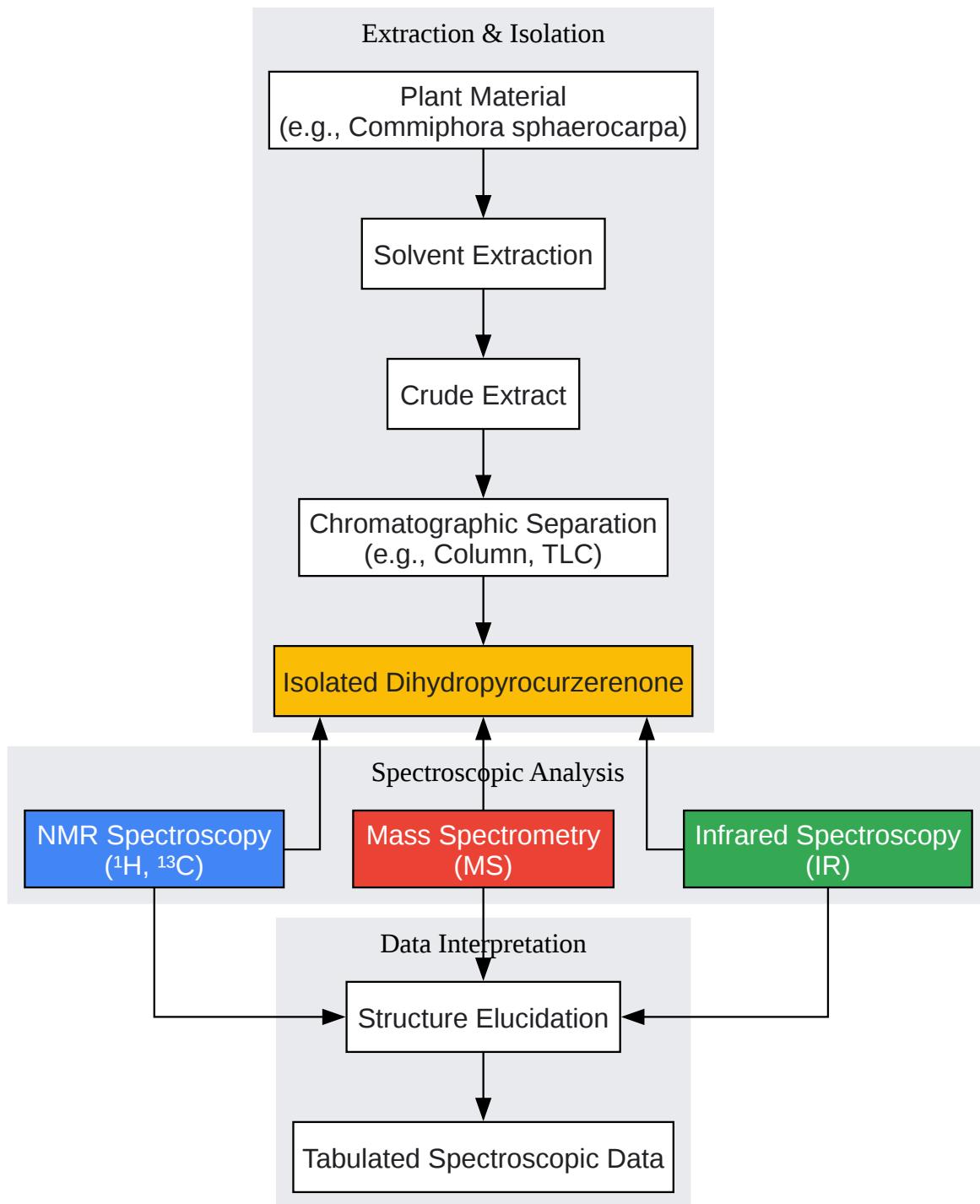
Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The electron energy was maintained at 70 eV. The data is presented as mass-to-charge ratio (m/z) with corresponding relative intensities.

## Infrared Spectroscopy

Infrared spectra were recorded on a spectrophotometer. The absorption bands are reported in wavenumbers (cm<sup>-1</sup>). The exact sample preparation method (e.g., KBr pellet, thin film) was not specified in the original source.

## Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Dihydrocurzerenone**.



[Click to download full resolution via product page](#)**Figure 1: General workflow for the spectroscopic analysis of *Dihydropyrocurenone*.**

This guide serves as a centralized resource for the spectroscopic data of **Dihydropyrocurenone**, facilitating its use in research and development. For more in-depth information, consulting the original research articles is recommended.

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